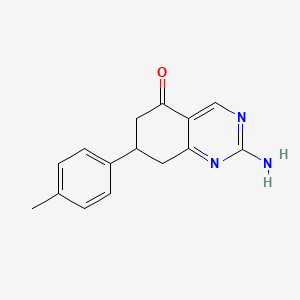

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Vue d'ensemble

Description

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 2-position and a 4-methylphenyl group at the 7-position. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

- Oxidation can yield nitroso or nitro derivatives.

- Reduction can produce dihydroquinazoline derivatives.

- Substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, especially in the treatment of cancer and infectious diseases.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

2-Aminobenzothiazole: Known for its versatile applications in medicinal chemistry.

2-Amino-4H-benzo[b]pyran: Another heterocyclic compound with significant biological activities.

Comparison: 2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core and the presence of the 4-methylphenyl group, which may confer distinct biological properties. Compared to 2-aminobenzothiazole and 2-amino-4H-benzo[b]pyran, this compound may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Activité Biologique

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound notable for its diverse biological activities and therapeutic potential. This article presents a comprehensive review of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O, with a molecular weight of approximately 253.31 g/mol. The compound features a quinazolinone core with an amino group and a 4-methylphenyl substituent, which significantly influence its chemical reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.31 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

- Anticancer Potential : Similar compounds in the quinazoline family have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays suggest that this compound may also exhibit antiproliferative activity against specific cancer types.

- Anti-inflammatory Effects : The presence of the amino group in the compound may contribute to its anti-inflammatory properties, as seen in related compounds that modulate inflammatory pathways.

- Antileishmanial Activity : Recent studies have highlighted the potential of quinazoline derivatives against Leishmania species. Molecular docking studies indicate strong binding affinities to key proteins involved in the parasite's metabolism.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Cytotoxic effects observed in multiple cancer cell lines |

| Anti-inflammatory | Modulation of inflammatory responses |

| Antileishmanial | Strong binding to Leishmania metabolic proteins |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of several quinazoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Results indicated that compounds similar to this compound exhibited significant antiproliferative activity, suggesting potential for further development as anticancer agents .

- Molecular Docking Studies : In silico studies revealed that this compound binds effectively to Pyridoxal Kinase and Trypanothione Reductase from Leishmania sp., with binding energies indicating strong interactions that could lead to therapeutic applications against leishmaniasis .

- In Vitro Assays : The compound was tested using MTT assays on L. amazonensis promastigotes, yielding promising IC50 values that suggest effective antileishmanial activity comparable to established drugs .

Propriétés

IUPAC Name |

2-amino-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-9-2-4-10(5-3-9)11-6-13-12(14(19)7-11)8-17-15(16)18-13/h2-5,8,11H,6-7H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIYWAXFXDKMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.